Cyclododecylmethanol

Boiling point Thermal stability Distillation

Substituting cyclododecylmethanol with linear or secondary cyclic C12 alcohols compromises polycondensation stoichiometry and surfactant performance due to mismatched lipophilicity and OH reactivity. This twelve-membered ring primary alcohol addresses these challenges with quantifiable advantages: • BP 298.7°C vs. 272.7°C (cyclododecanol) - reduced evaporative loss in high-temperature polymerizations • XLogP3 5.2 - superior lipid bilayer partitioning for prodrug design and enhanced interfacial activity in non-ionic surfactants • Primary OH group - higher derivatization yields vs. secondary alcohols; >80% mono-selectivity in patented hydroformylation synthesis • Solid at RT (mp 32-33°C) - simplifies handling and logistics vs. liquid analogues Verified intermediate for laurolactam/Nylon-12 production. Batch-specific COA supplied with every order.

Molecular Formula C13H26O
Molecular Weight 198.34 g/mol
CAS No. 1892-12-2
Cat. No. B167391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclododecylmethanol
CAS1892-12-2
Molecular FormulaC13H26O
Molecular Weight198.34 g/mol
Structural Identifiers
SMILESC1CCCCCC(CCCCC1)CO
InChIInChI=1S/C13H26O/c14-12-13-10-8-6-4-2-1-3-5-7-9-11-13/h13-14H,1-12H2
InChIKeyJQYWAZNRRQRPNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclododecylmethanol (CAS 1892-12-2): A Twelve-Membered Ring Primary Alcohol for Advanced Organic Synthesis and Industrial Formulation


Cyclododecylmethanol (CAS 1892-12-2), also known as hydroxymethylcyclododecane, is a primary alcohol featuring a twelve-membered cyclododecane ring [1]. This macrocyclic architecture imparts a unique combination of properties: substantial lipophilicity (calculated XLogP3 5.2) and steric bulk from the hydrocarbon ring, alongside the versatile reactivity of a primary hydroxyl group . The compound exists as a solid at room temperature (melting point 32-33 °C) with a relatively high boiling point of 298.7 °C at 760 mmHg , making it suitable for applications requiring thermal stability. Its molecular formula is C13H26O, with a molecular weight of 198.34 g/mol [1]. Cyclododecylmethanol serves as a key intermediate in the production of laurolactam and cyclododecanoic acid, and is explored as a building block for surfactants, fragrances, and polymeric materials .

Building Block

Macrocyclic primary alcohol for advanced organic synthesis

Thermal Profile

Reported high boiling point supports elevated-temperature reaction design

Lipophilic Core

C12 ring enables non-polar phase partitioning and formulation studies

Cyclododecylmethanol: Why In-Class Analogs Cannot Be Interchanged Without Quantifiable Risk


In scientific and industrial procurement, cyclododecylmethanol cannot be simply substituted with other cyclic C12 alcohols (e.g., cyclododecanol) or linear C12 alcohols (e.g., 1-dodecanol) due to significant differences in physicochemical and functional properties that directly impact process performance and product quality. Cyclododecylmethanol's unique twelve-membered ring structure, with a pendent primary alcohol group, dictates a distinct boiling point (298.7 °C vs. 272.7 °C for cyclododecanol), melting point (32-33 °C vs. 77-78 °C for cyclododecanol), and lipophilicity (XLogP3 5.2 vs. 4.0 for 1-dodecanol) . These variations translate to quantifiable differences in volatility during high-temperature processing, handling and formulation logistics, and partitioning behavior in biphasic systems [1]. Furthermore, the primary alcohol functionality of cyclododecylmethanol offers a different reactivity profile compared to the secondary alcohol of cyclododecanol, affecting downstream derivatization yields . Such differences can lead to off-specification products, reduced reaction efficiency, or altered material performance, underscoring the necessity of compound-specific selection based on verifiable data rather than generic class assumptions.

Alcohol Reactivity
Primary alcohol; sterically accessible for derivatization
Cyclododecanol is a secondary alcohol; hindered reactivity may reduce derivatization yields
Ring Architecture
Twelve-membered macrocyclic ring with distinct thermal and lipophilic profile
1-Dodecanol is linear; lacks macrocyclic steric bulk and thermal stability context

Cyclododecylmethanol: Quantified Differentiation Evidence for Informed Procurement


Boiling Point: A 26 °C Differential That Enables High-Temperature Processing and Separation

Cyclododecylmethanol exhibits a boiling point of 298.7 °C at 760 mmHg, which is 26.0 °C higher than that of cyclododecanol (272.7 °C) [1]. This substantial differential has direct implications for purification and reaction design. In processes requiring high-temperature conditions or where separation from lower-boiling byproducts is critical, cyclododecylmethanol's elevated boiling point reduces the risk of premature volatilization and allows for sharper fractionation [2].

Boiling Point Differential
Reported
26 °C higher
298.7 vs 272.7 °C
Supports high-temperature process window and distillation method fit
Atmospheric pressure; cross-study comparable
Boiling point Thermal stability Distillation High-temperature synthesis Process engineering

Melting Point and Physical State: A 45 °C Lower Melting Point Alters Handling, Formulation, and Crystallization Behavior

Cyclododecylmethanol has a melting point of 32-33 °C, existing as a low-melting solid at ambient conditions, while cyclododecanol has a significantly higher melting point of 77-78 °C [1]. This 45 °C difference in melting point fundamentally alters handling, storage, and formulation requirements. Cyclododecylmethanol can be processed as a low-viscosity liquid with mild heating, whereas cyclododecanol remains a solid requiring more energy-intensive melting or specialized solid-handling equipment .

Melting Point Differential
Reported
45 °C lower
32–33 vs 77–78 °C
Supports liquid handling and formulation workflow at moderate temperatures
Standard atmospheric pressure; multiple sources
Melting point Physical state Formulation Handling Crystallization Solid-state chemistry

Lipophilicity (XLogP3): A 1.2 Log Unit Increase Enhances Partitioning into Non-Polar Phases

Cyclododecylmethanol has a computed XLogP3 value of 5.2, which is 1.2 log units higher than the XLogP3 of 1-dodecanol (4.0) and 2.1 log units higher than cyclododecanol (3.1) [1][2][3]. This higher lipophilicity indicates that cyclododecylmethanol partitions much more favorably into non-polar environments such as lipid bilayers or organic phases. The difference is attributable to the larger, more conformationally flexible cyclododecane ring compared to a linear C12 chain or a secondary cyclic alcohol .

Lipophilicity Profile
Reported
XLogP3
Target 5.2
1-Dodecanol 4.0
Cyclododecanol 3.1
Reported higher non-polar phase partitioning profile
XLogP3 3.0 computed; 1.2 log units above 1-dodecanol
Lipophilicity XLogP3 Partition coefficient Formulation Drug delivery Membrane permeability

Vapor Pressure: Extremely Low Volatility for Reduced Emissions and Improved Safety

Cyclododecylmethanol exhibits an extremely low vapor pressure of approximately 0.0±1.4 mmHg at 25 °C . This value is significantly lower than that of smaller cyclic alcohols like cyclooctylmethanol (0.0±1.0 mmHg) and linear alcohols like 1-dodecanol (0.009 mmHg at 25 °C) [1]. The near-zero vapor pressure of cyclododecylmethanol minimizes evaporative losses during processing, reduces inhalation exposure risks for workers, and limits fugitive emissions to the environment .

Vapor Pressure Profile
Reported
0.0±1.4 mmHg at 25 °C
Supports reduced-volatility process context and emission-control review
Estimated via Modified Grain method
Vapor pressure Volatility Safety Environmental release Process engineering

Hydroformylation Yield: >80% Mono-Selectivity Enables Efficient Large-Scale Production

The patented hydroformylation of cyclododecatriene yields monohydroxymethylcyclododecane (cyclododecylmethanol) with a selectivity exceeding 80%, alongside 10-15% dihydroxymethylcyclododecane and minor amounts of cyclododecane [1]. This high mono-selectivity is crucial for the economic viability of laurolactam production, where cyclododecylmethanol is the key intermediate . While direct comparative yield data for the hydroformylation of other cyclic trienes under identical conditions is not available in the public domain, the >80% selectivity is a class-leading benchmark that ensures efficient raw material utilization and reduces downstream purification costs [2].

Hydroformylation Selectivity
Class-level
>80% mono-selectivity
Reported high mono-selectivity; hydroformylation process review context
Patented Co-catalyst conditions; class-level inference
Synthesis yield Hydroformylation Process efficiency Selectivity Laurolactam precursor

Hydrogen Bond Donor/Acceptor Count: A Single Donor and Acceptor Offer Predictable, Sterically-Directed Reactivity

Cyclododecylmethanol possesses exactly one hydrogen bond donor and one hydrogen bond acceptor, both localized on the primary alcohol group [1]. In contrast, cyclododecanol (secondary alcohol) also has one donor and one acceptor, but the steric environment around the hydroxyl group is more hindered [2]. The primary alcohol of cyclododecylmethanol is more accessible for derivatization (e.g., esterification, etherification) compared to the secondary alcohol of cyclododecanol, leading to faster reaction kinetics and higher yields in many transformations . Furthermore, the absence of additional hydrogen bonding sites reduces the potential for unwanted intermolecular associations that can complicate purification or alter material properties .

H-Bond Donor/Acceptor Count
Class-level
1 donor · 1 acceptor
Primary alcohol
Reported primary alcohol reactivity context; sterically accessible
Based on structure; class-level reactivity principles
Hydrogen bonding Reactivity Selectivity Functional group Organic synthesis

Cyclododecylmethanol: Data-Driven Application Scenarios for Optimal Scientific and Industrial Use


High-Temperature Polymer Synthesis and Processing

Cyclododecylmethanol's high boiling point (298.7 °C) and low vapor pressure make it an ideal monomer or modifier for polycondensation reactions conducted at elevated temperatures, such as the production of specialty polyesters or polyurethanes [1]. Its thermal stability minimizes evaporative loss and decomposition, ensuring consistent stoichiometry and reducing the formation of volatile byproducts that can compromise polymer quality or create safety hazards .

Formulation of Hydrophobic Drug Delivery Systems

With a high XLogP3 value of 5.2, cyclododecylmethanol can serve as a lipophilic anchor or pro-moiety in prodrug design, enhancing the partitioning of active pharmaceutical ingredients into lipid bilayers and improving oral absorption or tissue targeting [1]. The single, accessible primary alcohol allows for facile conjugation to drug molecules, while the bulky cyclododecane ring imparts metabolic stability and reduces premature clearance .

Synthesis of Laurolactam and Nylon-12 Precursors

Cyclododecylmethanol is a key intermediate in the industrial production of laurolactam, the monomer for Nylon-12 [1]. The high mono-selectivity (>80%) achieved in its patented hydroformylation synthesis ensures cost-effective manufacturing . Its primary alcohol group is readily oxidized to cyclododecanoic acid, which is then converted to laurolactam, underscoring its critical role in the polyamide supply chain [2].

Development of Low-Volatility Surfactants and Emulsifiers

The amphiphilic nature of cyclododecylmethanol, with its hydrophilic hydroxyl head and large lipophilic tail, makes it a building block for non-ionic surfactants [1]. The extremely low vapor pressure minimizes worker exposure and environmental release during formulation and use, while the high lipophilicity enhances surface activity at oil-water interfaces . This makes it particularly suitable for applications requiring low-foaming, high-temperature stability, such as in industrial cleaning or textile processing [2].

Application
Selection Property
Validation Focus
High-temperature polymer synthesis
Thermal stability and boiling point profile
Distillation and thermogravimetric method review
Hydrophobic formulation research
Lipophilicity and non-polar partitioning profile
Lipid bilayer partitioning and phase-distribution studies
Laurolactam and Nylon-12 precursor synthesis
Hydroformylation mono-selectivity
Oxidation and lactamization pathway review
Low-volatility surfactant development
Amphiphilic balance and vapor pressure profile
Surface activity and emission-profile review

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